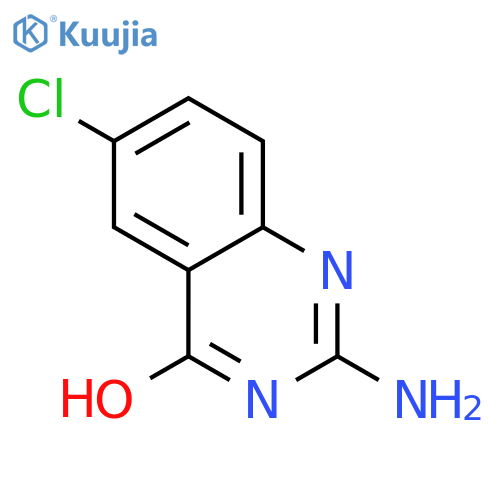Cas no 20198-17-8 (2-Amino-6-chloroquinazolin-4-ol)

2-Amino-6-chloroquinazolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-chloroquinazolin-4-ol
- 2-Amino-6-chloro-4-quinazolinol
- 2-Amino-
- 2-Amino-4-chloro-6-hydroxypyrimidine
- 2-amino-6-chloro-3H-pyrimidin-4-one
- 2-amino-6-chloro-3H-pyrimidine-4-one
- 2-amino-6-chloro-3H-quinazolin-4-one
- 2-Amino-6-chloro-4-pyrimidinol
- 2-amino-6-chloropyrimidin-4(3H)-one
- 2-amino-6-chloropyrimidin-4-ol
- 2-amino-6-chloroquinazolin-4-(3H)-one
- 4(1H)-Pyrimidinone, 2-amino-6-chloro-
- 4-Pyrimidinol, 2-amino-6-chloro-
- 6-amino-6-chloropyrimidin-4(3H)-one
- ALBB-008894
- EINECS 214-785-4
- 2-AMINO-6-CHLOROQUINAZOLIN-4(3H)-ONE
- 20198-17-8
- 2-amino-6-chloro-4(3H)-quinazolinone
- AT14912
-
- インチ: InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
- InChIKey: CJKXQWRVWOTKRW-UHFFFAOYSA-N
- SMILES: ClC1=CC=2C(NC(NC2C=C1)=N)=O
計算された属性
- 精确分子量: 195.0199395g/mol
- 同位素质量: 195.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 67.5Ų
2-Amino-6-chloroquinazolin-4-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142126-1g |
2-amino-6-chloroquinazolin-4-ol |
20198-17-8 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM142126-1g |
2-amino-6-chloroquinazolin-4-ol |
20198-17-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189011709-1g |
2-Amino-6-chloroquinazolin-4-ol |
20198-17-8 | 95% | 1g |
$613.80 | 2023-09-02 |
2-Amino-6-chloroquinazolin-4-ol 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-Amino-6-chloroquinazolin-4-olに関する追加情報
2-Amino-6-chloroquinazolin-4-ol (CAS No: 20198-17-8)
The compound 2-Amino-6-chloroquinazolin-4-ol (CAS No: 20198-17-8) is a structurally unique heterocyclic compound belonging to the quinazoline family. Quinazolines are a class of bicyclic aromatic compounds that have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their versatile properties and potential applications. This specific compound, with its amino and chloro substituents, exhibits distinctive chemical and biological characteristics that make it a subject of interest in both academic and industrial research.
Quinazoline derivatives have been extensively studied for their role in drug discovery, particularly in the development of anticancer agents. The presence of the amino group at position 2 and the chloro group at position 6 in 2-Amino-6-chloroquinazolin-4-ol introduces steric and electronic effects that can influence its reactivity and bioavailability. Recent studies have highlighted the potential of this compound as a scaffold for designing novel antitumor agents, leveraging its ability to interact with key cellular pathways involved in cancer progression.
The synthesis of 2-Amino-6-chloroquinazolin-4-ol involves multi-step organic reactions, often utilizing condensation reactions between appropriate amino compounds and carbonyl-containing precursors. Researchers have explored various methodologies to optimize the yield and purity of this compound, including microwave-assisted synthesis and catalytic approaches. These advancements have not only improved the efficiency of production but also opened avenues for large-scale manufacturing, which is crucial for its potential therapeutic applications.
In terms of biological activity, 2-Amino-6-chloroquinazolin-4-ol has demonstrated promising results in preclinical studies. It has been reported to exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted anticancer agent. Additionally, recent investigations have revealed its ability to modulate key enzymes such as kinases and proteases, which are often overexpressed in malignant tumors. These findings underscore the importance of further exploring its mechanistic insights and optimizing its pharmacokinetic properties for clinical use.
The structural versatility of 2-Amino-6-chloroquinazolin-4-ol also makes it a valuable precursor for synthesizing more complex molecules with enhanced biological activity. By introducing additional functional groups or modifying existing substituents, researchers can tailor the compound's properties to address specific therapeutic needs. For instance, recent studies have focused on developing analogs with improved solubility and bioavailability, which are critical factors for successful drug delivery.
From an environmental perspective, the synthesis and application of 2-Amino-6-chloroquinazolin-4-ol must adhere to sustainable practices to minimize ecological impact. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are increasingly being incorporated into its production processes. This approach not only aligns with global sustainability goals but also ensures the long-term viability of this compound in various applications.
In conclusion, 2-Amino-6-chloroquinazolin-4-ol (CAS No: 20198-17-8) stands out as a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological research, positions it as a key player in the development of innovative therapeutic agents. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both scientific research and practical applications in the near future.
20198-17-8 (2-Amino-6-chloroquinazolin-4-ol) Related Products
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)
- 138597-36-1(3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one)
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 2007033-38-5({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)




